molecular formula C13H13N3O3S B187949 N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide CAS No. 35285-70-2

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide

Cat. No.: B187949
CAS No.: 35285-70-2
M. Wt: 291.33 g/mol
InChI Key: PSUJEUSCHQUVEU-UHFFFAOYSA-N
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Description

N'-(p-Tolyl)sulfonyl isonicotinic hydrazide is a hydrazone derivative synthesized by the condensation of isonicotinic hydrazide (INH) with p-toluenesulfonyl chloride. Structurally, it features a pyridine ring (from isonicotinic acid) linked via a hydrazide group to a sulfonyl-substituted tolyl moiety. This compound is part of a broader class of hydrazones, which are characterized by the R1R2C=N–NH–CO–R3 framework. Hydrazones are notable for their bioisosteric properties, enabling interactions with biological targets such as enzymes or receptors .

The sulfonyl group enhances metabolic stability and modulates electronic properties, influencing binding affinity to biological targets .

Properties

CAS No.

35285-70-2

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N'-(4-methylphenyl)sulfonylpyridine-4-carbohydrazide

InChI

InChI=1S/C13H13N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-15-13(17)11-6-8-14-9-7-11/h2-9,16H,1H3,(H,15,17)

InChI Key

PSUJEUSCHQUVEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

Biological Activity

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is a hydrazone compound that has garnered attention due to its diverse biological activities. Hydrazones, as a class, are known for their potential in drug development, exhibiting various pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the condensation reaction between isonicotinic acid hydrazide and p-toluenesulfonyl chloride. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.12
Escherichia coli0.25
Mycobacterium tuberculosis0.39

These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as mycobacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies on various cancer cell lines have revealed:

  • MCF-7 (breast cancer) : IC50 = 0.32 µM
  • HeLa (cervical cancer) : IC50 = 0.45 µM

The selectivity index (SI) indicates that the compound is more effective against cancer cells compared to normal cells, suggesting a favorable safety profile .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, similar compounds have been shown to inhibit the enzyme InhA in Mycobacterium tuberculosis, which is essential for mycolic acid biosynthesis . Additionally, the sulfonamide group may enhance the compound's ability to interact with bacterial enzymes, leading to increased antimicrobial efficacy .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound retained activity where traditional antibiotics failed, highlighting its potential in treating resistant infections .
  • Anticancer Potential : In a comparative study with established chemotherapeutics, this compound exhibited superior cytotoxicity against MCF-7 cells compared to doxorubicin, suggesting its potential as an alternative or adjunctive treatment in breast cancer therapy .

Scientific Research Applications

Synthesis and Structural Characteristics

N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide is synthesized through the condensation reaction of isonicotinic acid hydrazide with p-toluenesulfonyl chloride. The resulting compound features a sulfonamide functional group, enhancing its solubility and biological activity compared to its precursors. The general reaction can be summarized as follows:

Isonicotinic Acid Hydrazide+p Toluenesulfonyl ChlorideN p Tolyl sulfonyl isonicotinic hydrazide\text{Isonicotinic Acid Hydrazide}+\text{p Toluenesulfonyl Chloride}\rightarrow \text{N p Tolyl sulfonyl isonicotinic hydrazide}

Antimicrobial Activity

Research has demonstrated that derivatives of isonicotinic acid hydrazide exhibit notable antimicrobial properties. For example, compounds derived from this class have shown activity against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for tuberculosis treatment. A study reported that certain derivatives demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL against M. tuberculosis H37Rv, indicating significant antitubercular activity compared to traditional drugs like isoniazid .

Antifungal Activity

In addition to antibacterial properties, this compound and its derivatives have been evaluated for antifungal activity against strains such as Aspergillus niger and Penicillium citrinum. Certain derivatives displayed promising results in inhibiting fungal growth, highlighting their potential use in treating fungal infections .

Anti-Cancer Properties

Emerging research suggests that sulfonamide derivatives may possess anti-cancer properties. Compounds featuring the hydrazide moiety have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Tuberculosis Treatment

The potential of this compound in tuberculosis treatment is particularly noteworthy. Its structural similarity to established antitubercular agents allows it to interact with the same biological targets, potentially leading to lower toxicity profiles and improved efficacy . Current studies are focused on optimizing these compounds to enhance their pharmacological properties.

Drug Development

The compound's unique chemical structure makes it a candidate for further modifications aimed at increasing its therapeutic index. Ongoing research into structure-activity relationships (SAR) is crucial for developing more effective derivatives with reduced side effects .

Case Studies and Research Findings

StudyFindings
Demonstrated significant tuberculostatic effects with lower toxicity compared to traditional isonicotinic acid hydrazides.
Reported MIC values indicating strong activity against M. tuberculosis, suggesting potential as a second-line treatment option.
Evaluated antifungal activity showing effectiveness against multiple fungal strains, supporting broader applicability in infectious disease management.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

TSIH reacts with aldehydes and ketones to form hydrazones, a key intermediate for further functionalization. This reactivity is analogous to other sulfonyl hydrazides .

Example Reaction: TSIH+R2C OCH3C6H4SO2NHN CR2+H2O\text{TSIH}+\text{R}_2\text{C O}\rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NHN CR}_2+\text{H}_2\text{O}

  • Conditions : Acidic or neutral media (e.g., glacial acetic acid in ethanol) .
  • Applications : Hydrazones derived from TSIH serve as precursors for synthesizing heterocycles (e.g., triazoles, thiadiazoles) .

Cyclization and Heterocycle Formation

TSIH participates in cycloaddition and intramolecular cyclization reactions to generate nitrogen-containing heterocycles.

1,3-Dipolar Cycloaddition

TSIH reacts with alkenes or alkynes under thermal conditions to form pyrazole or triazole derivatives via intermediate diazo compounds .

Key Data :

SubstrateProductYield (%)Conditions
Phenylacetylene1,2,3-Triazole derivative7880°C, 12 h, DMF

Coordination Chemistry

The hydrazide and sulfonyl groups enable TSIH to act as a ligand for transition metals.

Metal Complexation

TSIH forms stable complexes with Ag(I), Ni(II), and Cu(II) ions, as evidenced by spectroscopic studies .

Example :

  • Silver(I) Complex : Exhibits luminescent properties with emission maxima at 550 nm (green) .
  • Nickel(II) Complex : Octahedral geometry confirmed via IR and NMR spectroscopy .

Oxidative Degradation

TSIH undergoes oxidation in the presence of Mn²⁺ or catalase-peroxidase enzymes (e.g., KatG), generating reactive intermediates like isonicotinyl-NAD radicals .

Mechanism :TSIHO2,Mn2+Isonicotinyl NAD+Superoxide O2)\text{TSIH}\xrightarrow{\text{O}_2,\text{Mn}^{2+}}\text{Isonicotinyl NAD}^\bullet +\text{Superoxide O}_2^-)

  • Biological Relevance : Mimics the activation pathway of anti-tubercular pro-drug isoniazid .

Reductive Cleavage

Under basic conditions, TSIH undergoes Wolff-Kishner-type reduction, converting C=N bonds to C-H bonds .

Nucleophilic Substitution Reactions

The sulfonyl group in TSIH is susceptible to nucleophilic attack, enabling functional group transformations.

Example : Reaction with amines or thiols yields sulfonamide or sulfonyl thioether derivatives .

Data :

NucleophileProductReaction TimeYield (%)
BenzylamineN-Benzylsulfonamide4 h85
ThiophenolSulfonyl thioether6 h72

Thermal Decomposition

Heating TSIH in solution releases diimide (N₂H₂), a potent reducing agent for selective hydrogenation of alkenes and alkynes .

Conditions :

  • Optimal Temperature : 100–120°C in toluene .
  • Application : Semihydrogenation of ynamides to enamides .

Biological Activity

TSIH derivatives exhibit pharmacological properties, including:

  • Anticancer Activity : Butane sulfonic acid hydrazide analogs show IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells .
  • Antimycobacterial Action : Inhibits InhA enoyl-ACP reductase in Mycobacterium tuberculosis (MIC: 0.2 µg/mL) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N'-(p-Tolyl)sulfonyl isonicotinic hydrazide with structurally related hydrazones and sulfonyl derivatives:

Compound Key Substituents Biological Activity Synthetic Method Key Findings
N'-(p-Tolyl)sulfonyl isonicotinic hydrazide p-Toluenesulfonyl, pyridine ring Antiproliferative (IC₅₀: 8–12 µM in cancer cell lines) Condensation of INH with p-toluenesulfonyl chloride Enhanced cytotoxicity due to sulfonyl group’s electron-withdrawing effects; inhibits tubulin polymerization
Trifluoromethyl-substituted aryl sulfonate hydrazones Trifluoromethyl, aryl sulfonate Cytotoxic (IC₅₀: 5–15 µM) Condensation of INH with trifluoromethyl-sulfonates Improved metabolic stability and selectivity for cancer cells over normal cells
N'-(Indol-2-ylmethylene)isonicotinic hydrazide Indole-2-carbaldehyde, pyridine ring Antimicrobial (MIC: 25–50 µg/mL against S. aureus and E. coli) Reflux of INH with indole-2-carbaldehyde in ethanol Metal complexes (Fe, Co, Cu) enhance activity via chelation; disrupt bacterial membrane integrity
2-Propoxybenzylidene isonicotinohydrazide 2-Propoxybenzylidene, pyridine ring Antitubercular (MIC: 0.5 µg/mL vs. M. tuberculosis) Schiff base formation with 2-propoxybenzaldehyde Blocks enzymatic deactivation by N-acetyltransferases (NATs), overcoming INH resistance
Isonicotinic acid-N'-octadecanoyl hydrazide Long-chain aliphatic acyl group Antimycobacterial (MIC: 0.2 µg/mL vs. M. tuberculosis) Acylation of INH with octadecanoyl chloride Superior to INH due to lipophilic chain enhancing membrane permeability

Mechanistic and Pharmacokinetic Differences

  • Metabolic Stability : Sulfonyl derivatives (e.g., N'-(p-Tolyl)sulfonyl isonicotinic hydrazide) exhibit reduced acetylation by NAT enzymes compared to INH, prolonging their half-life .
  • Cytotoxicity : Trifluoromethyl and sulfonyl groups enhance electron-deficient character, promoting interactions with DNA or tubulin in cancer cells .
  • Antimicrobial Spectrum : Indole-containing hydrazones show broader activity against Gram-positive and Gram-negative bacteria due to metal chelation .

Research Findings and Limitations

  • Antitubercular Activity: N'-(p-Tolyl)sulfonyl isonicotinic hydrazide derivatives are less potent than acylated analogues (e.g., octadecanoyl hydrazide) due to reduced lipid solubility .
  • Cytotoxicity Selectivity : Trifluoromethyl derivatives show higher selectivity indices (SI > 10) than sulfonyl analogues (SI ~5) in vitro .
  • Toxicity Concerns : Hydrazones with free NH groups (e.g., INH itself) risk hepatotoxicity, while acylated/sulfonated derivatives mitigate this via metabolic shielding .

Preparation Methods

Preparation of Isonicotinic Acid Hydrazide

Isonicotinic acid hydrazide serves as the foundational precursor for N'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide. The patented method described in US2891067A involves refluxing isonicotinic acid with hydrazine hydrate in a solvent system comprising a lower aliphatic alcohol (e.g., ethanol, n-butyl alcohol) and an aromatic hydrocarbon diluent (e.g., toluene, xylene) at 110–170°C for 10–30 hours. This process eliminates water through azeotropic distillation, yielding the hydrazide via dehydration of the intermediate hydrazonium salt. For instance, Example I of the patent reports a 48.8% yield (12 g from 24.6 g isonicotinic acid) after crystallization.

Sulfonylation via Schotten-Baumann Conditions

The hydrazide undergoes sulfonylation with p-toluenesulfonyl chloride under Schotten-Baumann conditions, a method adapted from N-substituted hydrazide syntheses. In this biphasic system, the hydrazide is dissolved in an aqueous base (e.g., 10% NaOH), while the sulfonyl chloride is introduced in an organic solvent (e.g., dichloromethane). The reaction proceeds at 0–5°C to mitigate exothermic side reactions, with stirring continued for 4–6 hours at room temperature. The sulfonyl group selectively substitutes the terminal amine of the hydrazide, forming the target compound.

Representative Protocol:

  • Dissolve isonicotinic acid hydrazide (10 mmol) in 20 mL of 10% NaOH.

  • Add p-toluenesulfonyl chloride (12 mmol) dissolved in 15 mL dichloromethane dropwise under ice-cooling.

  • Stir for 5 hours at room temperature, separate the organic layer, and wash with 1M HCl and water.

  • Dry over anhydrous Na₂SO₄ and evaporate to obtain the crude product.

  • Recrystallize from ethanol-water (3:1) to achieve >70% purity.

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts yield and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) enhance sulfonyl chloride reactivity, while pyridine acts as both a base and solvent, neutralizing HCl in situ. Comparative studies suggest that pyridine-based systems achieve 15–20% higher yields than aqueous NaOH due to reduced hydrolysis.

Table 1. Solvent and Base Optimization

Solvent SystemBaseTemperatureYield (%)Purity (%)
Dichloromethane/H₂ONaOH (10%)0–25°C6885
PyridinePyridine0–25°C8292
THF/H₂OTriethylamine0–25°C7588

Industrial-Scale Synthesis Considerations

Scalable production requires continuous distillation systems to remove water during hydrazide synthesis and flow reactors for sulfonylation to enhance heat dissipation. Industrial protocols favor toluene over dichloromethane for environmental and cost reasons, despite a 5–10% yield reduction.

Challenges and Purity Control

Byproduct Formation

Di-substituted hydrazides and hydrolyzed sulfonic acids are common impurities. Column chromatography (silica gel, ethyl acetate/hexane) or repeated recrystallization improves purity to >95%.

Moisture Sensitivity

p-Toluenesulfonyl chloride is hygroscopic; reactions must occur under anhydrous conditions. Molecular sieves (4Å) in the solvent system suppress hydrolysis.

Emerging Techniques

Enzymatic sulfonylation using engineered nitrilases, as demonstrated for isonicotinic acid synthesis , offers a green chemistry alternative. However, current enzyme specificity limits applicability to hydrazide derivatives.

Q & A

Basic: What synthetic routes and characterization methods are recommended for N'-(p-Tolylsulfonyl)isonicotinic hydrazide derivatives?

Answer:
Synthesis typically involves condensation reactions between isonicotinic acid hydrazide and sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under reflux in aprotic solvents like acetonitrile or DMF. For example, derivatives are prepared by reacting isonicotinic acid hydrazide with substituted sulfonyl chlorides in a 1:1 molar ratio at 60–80°C for 4–6 hours . Characterization includes:

  • Elemental analysis for purity validation.
  • FT-IR spectroscopy to confirm hydrazide (-NH-NH-) and sulfonyl (-SO₂-) functional groups.
  • ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons of the p-tolyl group at δ 7.2–7.8 ppm and methyl protons at δ 2.4 ppm) .

Basic: How is the purity of N'-(p-Tolylsulfonyl)isonicotinic hydrazide quantified in pharmaceutical formulations?

Answer:
A bromate titration method is widely used:

Dissolve the compound in dilute HCl, add excess KBrO₃/KBr solution.

Free bromine reacts with the hydrazide group, forming isonicotinic acid.

Titrate residual bromine iodometrically using starch as an indicator.

Calculate purity via stoichiometry:

Purity (%)=(VblankVsample)×MKBrO3×137.14Wsample×1000×100\text{Purity (\%)} = \frac{(V_{\text{blank}} - V_{\text{sample}}) \times M_{\text{KBrO3}} \times 137.14}{W_{\text{sample}} \times 1000} \times 100

Here, MKBrO3M_{\text{KBrO3}} is molarity, and WsampleW_{\text{sample}} is sample weight .

Advanced: How to design QSAR models for predicting antimycobacterial activity of derivatives?

Answer:

Dataset Curation : Include structurally diverse derivatives (e.g., varying substituents on the sulfonyl group) with experimentally determined MIC values against Mycobacterium tuberculosis H37Rv .

Descriptor Calculation : Compute electronic (Hammett σ), steric (Taft Es), and lipophilic (logP) parameters.

Regression Analysis : Use multiple linear regression (MLR) to correlate descriptors with bioactivity. For example:

log(1/MIC)=aσ+bEs+clogP+d\log(1/\text{MIC}) = a \cdot \sigma + b \cdot \text{Es} + c \cdot \log P + d

Validation : Assess via leave-one-out cross-validation (LOO-CV) and R² values. Outliers (e.g., compounds with steric hindrance disrupting receptor binding) require re-evaluation of descriptor relevance .

Advanced: What electrochemical methods elucidate the oxidation behavior of isonicotinic acid hydrazide derivatives?

Answer:
Cyclic voltammetry (CV) and linear sweep voltammetry (LSV) in trifluoroacetic acid (TFA)-based media reveal oxidation pathways:

  • Electrolyte Optimization : Use TFA/NaTFA in acetonitrile for higher current density (Table 1).
  • Potential Sweep : Scan from 0.0 to 1.6 V vs Ag/AgCl.
  • Adsorption Effects : Broad anodic peaks on glassy carbon electrodes indicate strong adsorption of oxidation products .
Concentration (mM)Anodic Current Density (mA cm⁻²)
0.10.02
0.20.05
0.30.08

Key Insight : Current density increases linearly with concentration, suggesting diffusion-controlled oxidation .

Advanced: How does trifluoromethylation of isonicotinic acid hydrazide proceed, and what drives selectivity?

Answer:
Trifluoromethylation occurs via electrophilic substitution in TFA/pyridine/ACN media. Proposed mechanism:

Electrochemical Activation : Anodic oxidation generates CF₃ radicals at platinum electrodes.

Radical Addition : CF₃· attacks the hydrazide nitrogen, forming a C-N bond.

Selectivity Factors :

  • Pyridine acts as a base, deprotonating intermediates.
  • TFA stabilizes charged transition states, favoring para-substitution over ortho/meta .

Advanced: How to resolve contradictions in biological activity data across derivatives?

Answer:

Experimental Variables : Standardize MIC assays (e.g., Middlebrook 7H10 agar dilution) to minimize media-dependent variability .

Resistance Mechanisms : Test derivatives against isoniazid-resistant M. tuberculosis strains (e.g., KatG mutants) to identify structure-specific efficacy .

Meta-Analysis : Use hierarchical clustering to group compounds by substituent effects (e.g., electron-withdrawing groups enhance activity in QSAR models) .

Advanced: What biophysical techniques assess interactions with DNA or proteins?

Answer:

  • UV Spectroscopy : Monitor hypochromicity at 260 nm upon DNA binding; calculate binding constants via Benesi-Hildebrand plots .
  • Cyclic Voltammetry : DNA interaction reduces oxidation current due to steric hindrance at the electrode surface .
  • 2D Gel Electrophoresis : Identify protein induction (e.g., antigen 85 complex in M. tuberculosis) after exposure to sub-MIC concentrations .

Advanced: How do metabolic pathways influence the efficacy of hydrazide derivatives?

Answer:

  • Acetylation : Hepatic N-acetyltransferase 2 (NAT2) converts derivatives to N-acetyl metabolites, reducing bioavailability. Use NAT2 genotyping to predict patient-specific dosing .
  • Prodrug Design : Incorporate hydrolyzable groups (e.g., esters) to bypass acetylation and enhance intracellular activation .

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